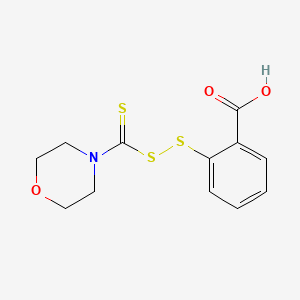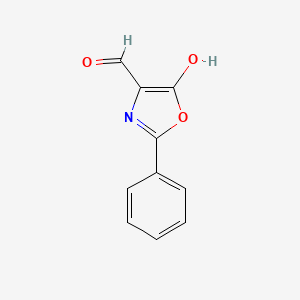
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- is a heterocyclic organic compound characterized by the presence of an oxazolone ring with a hydroxymethylene and phenyl substituent
Vorbereitungsmethoden
The synthesis of 5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- typically involves the cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyl compounds. One efficient method employs zinc oxide nanoparticles as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity . The reaction is carried out at room temperature, and the product is purified through simple filtration and crystallization from ethanol.
Analyse Chemischer Reaktionen
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated heterocycles.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are often derivatives of the original oxazolone structure with modified functional groups.
Wissenschaftliche Forschungsanwendungen
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability
Wirkmechanismus
The mechanism by which 5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The hydroxymethylene group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazolone ring can participate in nucleophilic and electrophilic reactions, modulating the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- can be compared with other similar compounds such as:
Isoxazolones: These compounds share a similar ring structure but differ in the position and nature of substituents.
Imidazoles: Another class of heterocycles with comparable reactivity but distinct structural features.
Pyrimidines: These compounds have a different ring system but can undergo similar types of chemical reactions.
The uniqueness of 5(4H)-Oxazolone, 4-(hydroxymethylene)-2-phenyl- lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
65037-88-9 |
|---|---|
Molekularformel |
C10H7NO3 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c12-6-8-10(13)14-9(11-8)7-4-2-1-3-5-7/h1-6,13H |
InChI-Schlüssel |
BFTWJHCTLRRFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


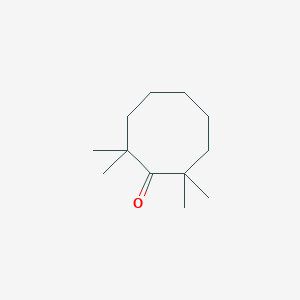
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
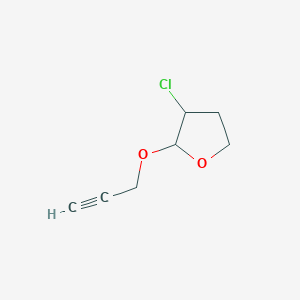
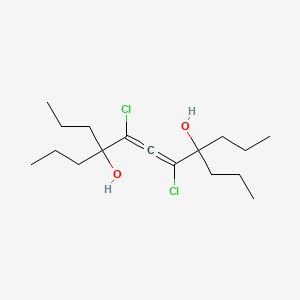
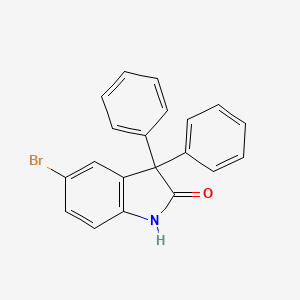
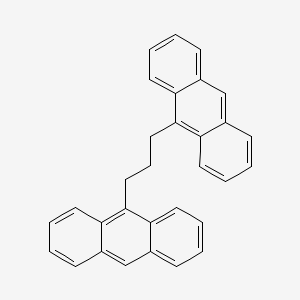
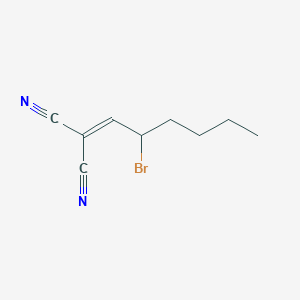


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
